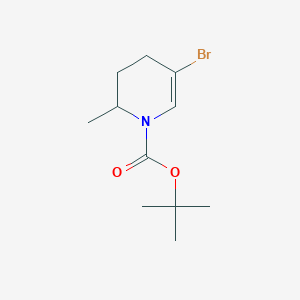
tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate involves multi-step synthetic pathways that typically start from basic organic or heterocyclic compounds. For example, a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, is synthesized from commercially available piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, achieving a high total yield of up to 71.4% (Zhang, Ye, Xu, & Xu, 2018).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by X-ray crystallography and spectroscopic methods such as FTIR, 1H and 13C NMR. These techniques provide detailed information about the arrangement of atoms, the presence of functional groups, and intramolecular interactions. For instance, a study on a closely related compound reveals the crystallization in the monoclinic space group P21/c and the presence of intramolecular hydrogen bonds stabilizing the molecular structure (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. The bromo substituent makes it a valuable intermediate for further functionalization through nucleophilic substitution reactions. Additionally, the presence of the dihydropyridine core offers possibilities for oxidation and reduction reactions, affecting the compound's electronic properties and reactivity.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, depend on the molecular structure and the presence of functional groups. These properties are crucial for determining the compound's suitability for various chemical processes and its behavior in different solvents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and stability, are determined by the molecular structure. For example, the electron-withdrawing effect of the bromo group and the electron-donating effect of the tert-butyl group influence the compound's reactivity towards acids and bases. Additionally, the stability of the dihydropyridine ring is a key factor in its chemical behavior and its potential applications in synthesis.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research in organic synthesis often explores the development of novel compounds and reaction mechanisms. For example, studies on the synthesis of N-heterocycles via sulfinimines involve chiral sulfinamides, such as tert-butanesulfinamide, highlighting the importance of these reagents in asymmetric synthesis (Philip et al., 2020)[https://consensus.app/papers/applications-tertbutanesulfinamide-synthesis-philip/7f9c847eb6cd51849e15de72ec0ee44e/?utm_source=chatgpt]. This demonstrates the relevance of tert-butyl groups in the synthesis of complex molecules, which could extend to the manipulation and application of "tert-Butyl 5-bromo-2-methyl-3,4-dihydropyridine-1(2H)-carboxylate" in organic chemistry.
Environmental Degradation and Remediation
The degradation of methyl tert-butyl ether (MTBE), a gasoline additive, has been extensively studied due to its environmental impact. Research by Squillace et al. (1997)[https://consensus.app/papers/review-behavior-fate-methyl-tert‐butyl-ether-squillace/25419bca3cb454649ecd26a4c9bf28cd/?utm_source=chatgpt] and others focuses on the environmental behavior, fate, and biodegradation of MTBE, offering insights into the challenges and strategies for remediating water and soil contaminated by similar organic compounds. This could imply potential environmental considerations and remediation approaches for compounds like "this compound" if they were to become environmental pollutants.
Bioremediation and Natural Attenuation
Studies on the biodegradation and natural attenuation of MTBE, such as those reviewed by Fiorenza and Rifai (2003)[https://consensus.app/papers/review-mtbe-biodegradation-bioremediation-fiorenza/460cacf8f34f51cbbac3322ed0cb3fe6/?utm_source=chatgpt], highlight the microbial pathways and environmental conditions that facilitate the breakdown of ether-based pollutants. This research area could be relevant to understanding how similar compounds, potentially including "this compound," might be addressed through environmental biotechnology.
Propriétés
IUPAC Name |
tert-butyl 5-bromo-2-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJSMJOZVWJKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CN1C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

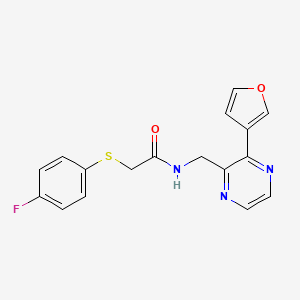
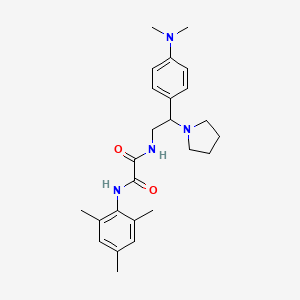

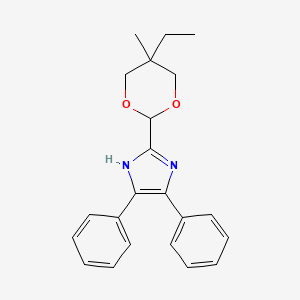
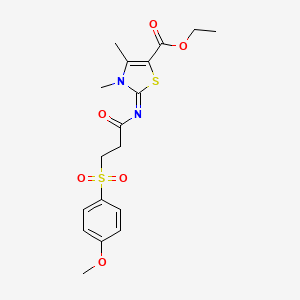

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)
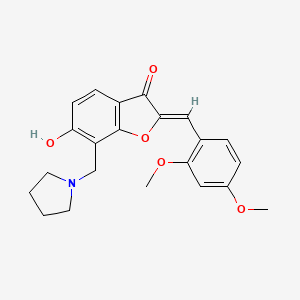
![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)
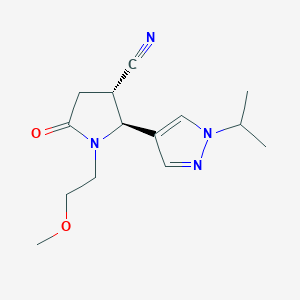
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2492748.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)
